ethyl 2-(1-oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)propanoate
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Overview
Description
Ethyl 2-(1-oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)propanoate is a complex organic compound featuring a fused heterocyclic structure. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. The unique arrangement of its pyrrolo[1,2-d][1,2,4]triazinone core makes it a valuable scaffold for drug design and synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1-oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)propanoate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[1,2-d][1,2,4]triazinone core, which can be synthesized through cyclization reactions involving appropriate precursors such as hydrazines and diketones. The subsequent steps involve esterification and functional group modifications to introduce the ethyl propanoate moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the pyrrolo[1,2-d][1,2,4]triazinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
Ethyl 2-(1-oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)propanoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and protein binding.
Medicine: Its potential as a kinase inhibitor makes it a promising candidate for cancer therapy and other diseases where kinase activity is dysregulated.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl 2-(1-oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)propanoate involves its interaction with molecular targets such as kinases. By binding to the active site of these enzymes, it can inhibit their activity, thereby modulating signaling pathways involved in cell growth and proliferation. This inhibition can lead to the suppression of cancer cell growth and other therapeutic effects.
Comparison with Similar Compounds
Ethyl 2-(1-oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)propanoate can be compared with other similar compounds such as:
Pyrrolo[2,1-f][1,2,4]triazine derivatives: These compounds also feature a fused heterocyclic structure and are known for their kinase inhibitory activity.
Indole derivatives: Indoles are another class of heterocycles with significant biological activity, often used in drug design.
Quinazoline derivatives: These compounds are well-known kinase inhibitors and share some structural similarities with pyrrolo[1,2-d][1,2,4]triazinones.
The uniqueness of this compound lies in its specific arrangement of functional groups, which can confer distinct biological activities and chemical reactivity compared to other heterocyclic compounds.
Properties
IUPAC Name |
ethyl 2-(1-oxopyrrolo[1,2-d][1,2,4]triazin-2-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-3-17-11(16)8(2)14-10(15)9-5-4-6-13(9)7-12-14/h4-8H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHQZEUBRUBTNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1C(=O)C2=CC=CN2C=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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